butyl (1H-benzimidazol-2-ylsulfanyl)acetate
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Overview
Description
Butyl (1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (1H-benzimidazol-2-ylsulfanyl)acetate typically involves the reaction of 1H-benzimidazole-2-thiol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl (1H-benzimidazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Butyl (1H-benzimidazol-2-ylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of butyl (1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the compound can also form covalent bonds with target proteins, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1H-benzimidazol-2-ylsulfanyl)acetate
- Methyl (1H-benzimidazol-2-ylsulfanyl)acetate
- Propyl (1H-benzimidazol-2-ylsulfanyl)acetate
Uniqueness
Butyl (1H-benzimidazol-2-ylsulfanyl)acetate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
butyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-17-12(16)9-18-13-14-10-6-4-5-7-11(10)15-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
DCOXFQIIDWEACL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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